molecular formula C26H28ClN3O4S B297003 N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Numéro de catalogue B297003
Poids moléculaire: 514 g/mol
Clé InChI: UXHFKGIVTYCUSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, commonly known as S32212, is a novel drug compound that has been developed for the treatment of psychiatric disorders such as schizophrenia and depression.

Mécanisme D'action

S32212 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesocorticolimbic pathway of the brain. By blocking the activity of the D3 receptor, S32212 modulates the activity of the dopamine system, which is implicated in the pathophysiology of various psychiatric disorders. S32212 also has a high affinity for the serotonin 5-HT1A receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
S32212 has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. In preclinical studies, S32212 has been shown to increase the release of dopamine in the prefrontal cortex, which is associated with improved cognitive function. S32212 has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is implicated in the stress response.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of S32212 is its high selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. S32212 is also well-tolerated and has a good safety profile, which makes it a suitable candidate for clinical development. However, S32212 is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic effects.

Orientations Futures

Future research on S32212 should focus on elucidating its mechanism of action and identifying the optimal dose and treatment duration for various psychiatric disorders. Additional studies are also needed to investigate the potential of S32212 in combination with other drugs or therapies. Finally, the development of novel delivery systems for S32212 may improve its efficacy and reduce the potential for side effects.

Méthodes De Synthèse

The synthesis of S32212 involves a multi-step process that includes the reaction between 3-chlorophenylpiperazine and 2-(2-methoxy-5-methylphenyl)acetyl chloride to form the intermediate compound, which is then reacted with benzenesulfonyl chloride to produce the final product. The purity and yield of the product are optimized by the use of various purification techniques such as column chromatography and recrystallization.

Applications De Recherche Scientifique

S32212 has been extensively studied for its potential therapeutic effects in various psychiatric disorders such as schizophrenia, depression, and anxiety. In preclinical studies, S32212 has shown promising results in improving cognitive function, reducing anxiety-like behavior, and enhancing social interaction. Clinical trials have also shown that S32212 is well-tolerated and has a good safety profile.

Propriétés

Formule moléculaire

C26H28ClN3O4S

Poids moléculaire

514 g/mol

Nom IUPAC

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C26H28ClN3O4S/c1-20-11-12-25(34-2)24(17-20)30(35(32,33)23-9-4-3-5-10-23)19-26(31)29-15-13-28(14-16-29)22-8-6-7-21(27)18-22/h3-12,17-18H,13-16,19H2,1-2H3

Clé InChI

UXHFKGIVTYCUSG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4

SMILES canonique

CC1=CC(=C(C=C1)OC)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.